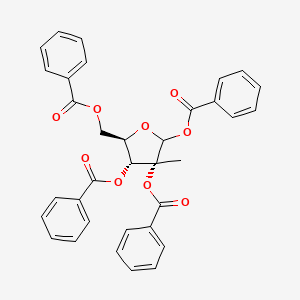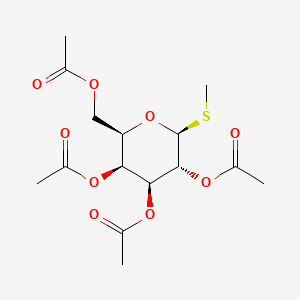
1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose
Overview
Description
1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose is a ribofuranose compound with the molecular formula C34H28O9. It is also known as 1,2,3,5-tetra-O-benzoyl-2′-C-methyl-beta-D-ribofuranose. This compound is used in the synthesis of Ribavirin, a potent antiviral drug primarily prescribed for the treatment of hepatitis C and respiratory syncytial virus (RSV) infection .
Synthesis Analysis
The industrial synthesis of 1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose involves a methylation reaction on ribose using thionyl chloride and methyl alcohol. The resulting compound is then subjected to further reactions .
Molecular Structure Analysis
The molecular formula of 1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose is C34H28O9. It has a molecular weight of 580.58 g/mol. The compound has a solid appearance and is soluble in acetonitrile. Its melting point ranges from 152°C to 157°C .
Chemical Reactions Analysis
1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose is involved in various chemical reactions, including its use as a precursor in the synthesis of Ribavirin. Further details on specific reactions would require a more in-depth study of the literature .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Use in Synthetic Chemistry
- Application Summary: “1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose” is used in the synthesis of other compounds. It is synthesized from D-fructose through a four-step reaction of lactonization, acylation, carbonyl reduction, and reacylation .
- Methods of Application: The synthesis involves using D-fructose as a raw material. The compound is synthesized through a four-step reaction of lactonization, acylation, carbonyl reduction, and reacylation. The total yield is 10.60%. Structural characterization is performed on an intermediate product and a target product by methods such as 1H-NMR (1 hydrogen-nuclear magnetic resonance), 13C-NMR (13 carbon-nuclear magnetic resonance), and MS (mass spectrometry) .
- Results: The synthesis method has been successful, with a total yield of 10.60% .
2. Use in Nucleotide Synthesis
- Application Summary: A compound similar to “1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose”, known as “1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose”, is used in the synthesis of artificial nucleotides .
- Methods of Application: The compound is reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction and deprotected by an acid or base to form a pure artificial nucleotide .
- Results: The reaction successfully produces artificial nucleotides .
3. Use in Medicine Intermediate Chemical Field
- Application Summary: “1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose” is used in the synthesis of medicine intermediates .
- Methods of Application: The compound is synthesized from D-fructose through a four-step reaction of lactonization, acylation, carbonyl reduction, and reacylation .
- Results: The synthesis method has been successful, with a total yield of 10.60% .
4. Use in Medicine Intermediate Chemical Field
- Application Summary: “1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose” is used in the synthesis of medicine intermediates .
- Methods of Application: The compound is synthesized from D-fructose through a four-step reaction of lactonization, acylation, carbonyl reduction, and reacylation .
- Results: The synthesis method has been successful, with a total yield of 10.60% .
properties
IUPAC Name |
[(2R,3R,4R)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27-,28-,33?,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZSLTLDMBDKOU-OSVDXEOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801229439 | |
| Record name | D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801229439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose | |
CAS RN |
30361-19-4 | |
| Record name | D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30361-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801229439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1589080.png)
